molecular formula C11H12 B3395252 1-methylene-1,2,3,4-tetrahydronaphthalene CAS No. 25108-63-8

1-methylene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3395252
CAS No.: 25108-63-8
M. Wt: 144.21 g/mol
InChI Key: AUIURIPXSQBMJD-UHFFFAOYSA-N
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Description

1-Methylene-1,2,3,4-tetrahydronaphthalene (C₁₁H₁₂; molecular weight 144.217 g/mol) is a bicyclic organic compound featuring a partially hydrogenated naphthalene backbone with a methylene group (-CH₂) at the 1-position (Figure 1). Its IUPAC name is 1-methylidene-1,2,3,4-tetrahydronaphthalene, and it is alternatively referred to as 25108-63-8 or MFCD20384560 . The compound is utilized in catalytic hydrogenation, oxidative carboamination, and transfer-hydrogenation reactions, demonstrating versatility in forming quaternary carbon centers and chiral intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common method involves the reaction of methyltriphenylphosphonium iodide with 1-tetralone. The reaction typically occurs in the presence of a strong base such as sodium hydride in a solvent like tetrahydrofuran . The reaction conditions include maintaining the temperature at room temperature and ensuring an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of naphthalene. Nickel catalysts are traditionally employed, although other catalysts have also been evaluated . The process requires precise control of temperature and pressure to achieve the desired product without over-hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further hydrogenated to form fully saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methylene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

    Substitution: Reagents such as bromine or sulfuric acid can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces fully saturated hydrocarbons.

    Substitution: Produces substituted naphthalene derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Methylene-1,2,3,4-tetrahydronaphthalene has the molecular formula C11H12C_{11}H_{12} and a molar mass of 132.2 g/mol. It is characterized by its low solubility in water (0.045 g/L) and moderate volatility with a vapor pressure of 0.34 hPa at 20 °C. The melting point is approximately -30 °C, and it has a flash point of 71 °C .

Organic Synthesis

MTHN serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Mannich Reactions : MTHN is utilized in base-catalyzed anhydride-Mannich reactions to produce complex organic molecules .
  • Ring Expansion Reactions : Recent studies have demonstrated its effectiveness in ring expansion reactions, which are crucial for synthesizing various polycyclic compounds .

Solvent Applications

MTHN is widely recognized for its solvent properties:

  • Industrial Solvent : It dissolves a variety of organic substances such as fats, oils, rubber, and waxes. This property makes it valuable in the production of high-grade lacquers and paints due to its ability to improve flow and adhesion .
  • Viscosity Adjuster : In formulations requiring viscosity modification, MTHN is employed to achieve desired rheological properties .

Material Science

In materials science, MTHN is explored for:

  • Heat Transfer Fluids : Its thermal stability positions it as a candidate for heat transfer applications .
  • Polymer Production : MTHN can act as a monomer or co-monomer in the synthesis of novel polymers with tailored properties .

Case Study 1: Use in Paints and Coatings

A study highlighted the incorporation of MTHN into paint formulations. The results indicated that MTHN significantly improved the gloss and smoothness of the final product while maintaining durability against environmental factors. The concentration used was up to 50% in professional-grade products .

Case Study 2: Synthesis of Complex Organic Molecules

In a series of experiments focused on synthesizing complex organic molecules via Mannich reactions, researchers reported that using MTHN as a solvent led to higher yields compared to traditional solvents. This was attributed to its superior solvating power for reactants involved in the reaction .

Mechanism of Action

The mechanism of action of 1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The pathways involved include hydrogenation, oxidation, and substitution reactions, which are facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of tetrahydronaphthalene derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Key Structural and Reactivity Differences Among Tetrahydronaphthalene Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Reactions Reference
1-Methylene-1,2,3,4-tetrahydronaphthalene 1-methylene C₁₁H₁₂ Asymmetric hydrogenation (53% yield in DCE); forms quaternary carbons via Ag₂CO₃ catalysis
1-Phenyl-1,2,3,4-tetrahydronaphthalene 1-phenyl C₁₆H₁₆ Hydrophobic interactions; used in liquid crystal synthesis and as a metabolic intermediate
1-Oxo-1,2,3,4-tetrahydronaphthalene 1-ketone C₁₀H₁₀O Bromination occurs at β-methylene positions; forms sulfur-containing stabilizing agents
1-Bromo-1,2,3,4-tetrahydronaphthalene 1-bromo C₁₀H₁₁Br High steric hindrance; used in Suzuki coupling and halogenation studies
1-Nonyl-1,2,3,4-tetrahydronaphthalene 1-nonyl alkyl chain C₁₉H₃₀ Hydrophobic; applications in surfactant formulations and lipid bilayers
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene 1,1,4,4,6-pentamethyl C₁₅H₂₀ Enhanced steric hindrance; modifies reaction kinetics in terpenoid synthesis

Reactivity and Catalytic Behavior

  • Hydrogenation: The methylene group in 1-methylene-tetrahydronaphthalene enables asymmetric hydrogenation with iridium catalysts, achieving higher enantioselectivity (e.g., 53% yield in dichloroethane ) compared to non-functionalized analogues. Propylene carbonate solvent further enhances selectivity by stabilizing intermediates .
  • Bromination :
    Unlike 1-oxo-tetrahydronaphthalene, which undergoes bromination at β-methylene positions , the methylene group in the target compound directs reactivity toward cycloaddition or alkylation pathways .
  • Solvolysis : Chloro-tetrahydronaphthalene derivatives with β-hydroxyl groups exhibit slowed solvolysis (2000-fold reduction) due to inductive effects , whereas the methylene group lacks such electronic modulation.

Biological Activity

1-Methylene-1,2,3,4-tetrahydronaphthalene (CAS 25108-63-8) is a polycyclic aromatic hydrocarbon that has garnered attention for its biological activity and potential applications in various fields. This compound is structurally related to 1,2,3,4-tetrahydronaphthalene and exhibits unique properties that influence its interaction with biological systems.

Metabolism and Toxicity

This compound is metabolized primarily through hydroxylation at the non-aromatic portions of the molecule. The metabolites are predominantly excreted as glucuronides in urine. Observations of dark green urine in humans indicate the formation of pigments during metabolism .

Toxicity Profile:

  • Acute Toxicity: The oral LD50 in male rats is approximately 2860 mg/kg body weight, while the dermal LD50 is significantly higher at 16,800 mg/kg body weight. Inhalation studies showed no mortalities at concentrations up to 1300 mg/m³ .
  • Symptoms of Exposure: High concentrations can lead to headaches, nausea, vomiting, and restlessness. Skin irritation has been noted but it is not an eye irritant .

Genotoxicity and Reproductive Effects

Studies assessing genotoxicity have yielded negative results in bacterial systems (Ames test) and mouse lymphoma assays. In vivo tests also indicated no mutagenic activity through micronucleus assays .

Regarding reproductive toxicity:

  • In a 13-week inhalation study on rats and mice, no adverse effects on vaginal cytology or sperm were observed. However, uterine atrophy was noted in mice without systemic toxicity .

Environmental Impact

The compound's environmental behavior indicates a high volatility with a calculated Henry's law constant suggesting significant evaporation from surface waters. Its log Kow value of 3.78 indicates moderate hydrophobicity, suggesting potential accumulation in organic matter .

Case Studies

Several studies have explored the biological effects of this compound:

  • Metabolic Pathways: Research on Corynebacterium sp. strain C125 demonstrated that the metabolism of tetralin proceeds via hydroxylation at specific positions on the benzene nucleus .
  • Human Exposure Studies: Literature indicates that this compound is part of the human exposome and can be detected in human blood following exposure to this compound or its derivatives .
  • Industrial Use: The compound is utilized primarily as an industrial solvent and as an intermediate in chemical synthesis processes. Its production is concentrated in regions such as Germany and the USA .

Data Tables

Parameter Value
Oral LD50 (male rats)2860 mg/kg
Dermal LD50 (male rabbits)16800 mg/kg
Inhalation exposure (no mortality)1300 mg/m³
Water solubility45 mg/L
Log Kow3.78

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methylene-1,2,3,4-tetrahydronaphthalene, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves:

  • Cyclization reactions of substituted benzene precursors under controlled temperature and pressure.
  • Catalytic hydrogenation of naphthalene derivatives using transition metal catalysts (e.g., iridium) in solvents like propylene carbonate, which enhances enantioselectivity compared to dichloromethane .
  • Esterification of carboxylic acid intermediates with methanol in the presence of sulfuric acid as a catalyst .

Key Optimization Parameters:

ParameterRole in SynthesisExample from Evidence
Solvent ChoiceAffects reaction efficiency/selectivityDMF enhances cyclization efficiency
Catalyst SelectionDetermines reaction rate and pathwayIridium for asymmetric hydrogenation
Temperature ControlMitigates side reactionsCritical for stabilizing intermediates

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and stereochemistry.
  • X-ray Crystallography: Resolves bond angles and spatial arrangement of the bicyclic framework .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates purity and identifies degradation products.
  • Thermodynamic Stability Analysis: Uses enthalpy of formation and heat capacity data from computational models .

Reference Data:

PropertyValue (Experimental)Source
Enthalpy of Formation-445.60 kJ/molDorofeeva, 1988
Heat Capacity (Gas)454.31 J/mol·KVvedenskii, 1957

Q. What in vitro and in vivo models are recommended for preliminary toxicological screening?

Methodological Answer: Toxicological studies prioritize:

  • In Vitro Models: Human bronchial epithelial cells for respiratory toxicity assessment.
  • In Vivo Models: Rodent studies (rats/mice) for systemic effects (hepatic, renal, hematological).

Inclusion Criteria for Screening (Table B-1 from ):

CategoryCriteria
SpeciesHumans, laboratory mammals
Exposure RoutesInhalation, oral, dermal
Health OutcomesRespiratory, hepatic, renal effects

Screening Workflow:

  • Step 1: Title/abstract screening of 14,468 studies to identify 720 relevant papers .
  • Step 2: Full-text review using inclusion criteria (Table B-1) to prioritize high-confidence data .

Advanced Research Questions

Q. How can asymmetric hydrogenation be applied to this compound derivatives?

Methodological Answer: Asymmetric hydrogenation using iridium catalysts in propylene carbonate achieves enantioselectivity >90% for chiral tetralin derivatives. Key factors:

  • Solvent Effects: Propylene carbonate stabilizes transition states better than dichloromethane .
  • Substituent Positioning: Electron-donating groups on the naphthalene ring enhance reaction rates.

Comparative Solvent Performance:

SolventEnantioselectivity (%)Reaction Time (h)
Propylene Carbonate926
Dichloromethane7512

Q. What computational methods are used to predict thermodynamic stability and reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates Gibbs free energy and transition state geometries.
  • Molecular Dynamics (MD): Simulates solvent interactions and degradation pathways.
  • QSPR Models: Relate substituent effects (e.g., methyl groups) to stability .

Case Study:
DFT predictions for 1-methylene derivatives align with experimental enthalpy data (±5% error) .

Q. How are conflicting toxicological data resolved in systematic reviews?

Methodological Answer: ATSDR’s 8-step framework addresses contradictions:

Risk of Bias Assessment: Evaluate study design (e.g., blinding, sample size).

Confidence Rating: Rate evidence quality (high, moderate, low) using criteria like reproducibility .

Q. What metabolic pathways and biomarkers are critical for exposure assessment?

Methodological Answer:

  • Phase I Metabolism: Cytochrome P450-mediated oxidation to epoxides .
  • Biomarkers: Hemoglobin adducts of naphthalene oxide (stability validated via LC-MS) .

Key Metabolites:

MetaboliteDetection MethodStability (Half-Life)
1,2-NaphthoquinoneHPLC-UV48 hours
1,4-NaphthoquinoneGC-MS72 hours

Q. How do substituents affect biological activity in this compound derivatives?

Methodological Answer:

  • Methyl Groups: Increase lipophilicity, enhancing blood-brain barrier penetration (e.g., 1,1,6-trimethyl derivatives) .
  • Halogen Substituents: Bromine at position 5 augments cytotoxicity in cancer cell lines .

Structure-Activity Relationship (SAR) Data:

DerivativeIC50 (μM)Target Pathway
5-Bromo-Tetralin12.3Apoptosis Induction
1,1,6-Trimethyl45.7Neuroinhibition

Properties

IUPAC Name

4-methylidene-2,3-dihydro-1H-naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIURIPXSQBMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179792
Record name Naphthalene, 1,2,3,4-tetrahydro-1-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25108-63-8
Record name Naphthalene, 1,2,3,4-tetrahydro-1-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025108638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydro-1-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Butyl lithium (Aldrich) (47 cm3, 74.8 mmol, 1.6 M solution in hexane) was added dropwise to a solution of methyl triphenylphosphonium iodide (Aldrich) (27.65 g, 68 mmol) in dry THF (150 cm3), under nitrogen at 0° C. α-Tetralone (Aldrich) (10 g, 68 mmol) in dry THF (100 cm3 was then added dropwise and the mixture stirred for 17 hours at room temperature. The reaction mixture was then added to water and extracted with ethyl acetate. The combined extracts were then dried (Na2SO4), filtered and concentrated in vacuo. Purification was by column chromatography on a neutralised silica column (Et3N) (Eluant: Pet. Ether 40-60° C.) produced a colourless mobile oil.
[Compound]
Name
N-Butyl lithium
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
27.65 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-methylene-1,2,3,4-tetrahydronaphthalene
1-methylene-1,2,3,4-tetrahydronaphthalene
1-methylene-1,2,3,4-tetrahydronaphthalene
1-methylene-1,2,3,4-tetrahydronaphthalene
1-methylene-1,2,3,4-tetrahydronaphthalene
1-methylene-1,2,3,4-tetrahydronaphthalene

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